Ácido 2-benzoilamino-succinámico

Descripción general

Descripción

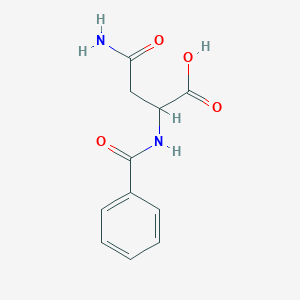

2-Benzoylamino-succinamic acid is an organic compound with the molecular formula C11H12N2O4. It is known for its applications in proteomics research and has a molecular weight of 236.223 . This compound is characterized by its unique structure, which includes both benzoyl and succinamic acid moieties.

Aplicaciones Científicas De Investigación

2-Benzoylamino-succinamic acid is utilized in various scientific research fields due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

- 2-Benzoylamino-succinamic acid is a compound with the molecular formula C₁₁H₁₂N₂O₄ . However, specific primary targets for this compound are not widely documented in the literature.

- It’s essential to note that succinic acid (a related compound) serves as an electron donor in the Krebs or citric acid cycle, contributing to the production of fumaric acid and FADH₂ . While this information isn’t directly about 2-Benzoylamino-succinamic acid, it provides context for understanding succinate-related processes.

Target of Action

Análisis Bioquímico

Biochemical Properties

2-Benzoylamino-succinamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of 2-Benzoylamino-succinamic acid to the active site of the enzyme, thereby inhibiting or modulating its activity .

Cellular Effects

2-Benzoylamino-succinamic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell . These effects can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-Benzoylamino-succinamic acid involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, 2-Benzoylamino-succinamic acid can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression levels of various genes, thereby affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzoylamino-succinamic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Benzoylamino-succinamic acid is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of 2-Benzoylamino-succinamic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular metabolism . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-Benzoylamino-succinamic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, it can be metabolized by enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and levels of specific metabolites . These interactions can have significant effects on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 2-Benzoylamino-succinamic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of 2-Benzoylamino-succinamic acid can influence its activity and function, as well as its accumulation in specific tissues or organs .

Subcellular Localization

The subcellular localization of 2-Benzoylamino-succinamic acid is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylamino-succinamic acid typically involves the reaction of benzoyl chloride with succinamic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using recrystallization techniques to obtain the pure compound .

Industrial Production Methods: While specific industrial production methods for 2-Benzoylamino-succinamic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzoylamino-succinamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoyl and succinamic acid derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The amide group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Benzoyl derivatives and succinamic acid derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted amides or esters.

Comparación Con Compuestos Similares

2-Benzoylamino-benzoylamino-benzoic acid: Known for its antiadenoviral properties.

Succinic acid derivatives: Commonly used in various industrial and pharmaceutical applications.

Uniqueness: 2-Benzoylamino-succinamic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial settings.

Actividad Biológica

2-Benzoylamino-succinamic acid (CAS No. 29880-25-9) is an organic compound that has garnered attention for its various biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure

2-Benzoylamino-succinamic acid is characterized by its unique structure, which includes a benzoyl group attached to an amino group and a succinamic acid moiety. This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Studies have indicated that 2-benzoylamino-succinamic acid exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50-100 µg/mL, suggesting moderate potency against these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anti-inflammatory Effects

Research has shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models. This suggests potential use in treating inflammatory diseases. A study conducted on lipopolysaccharide (LPS)-induced inflammation in mice demonstrated a significant reduction in inflammation markers when treated with 2-benzoylamino-succinamic acid.

Analgesic Activity

The analgesic properties of the compound were evaluated using the formalin test in rodents. Results indicated a significant reduction in pain response, particularly during the second phase of the test, which is associated with inflammatory pain.

The biological activity of 2-benzoylamino-succinamic acid is believed to stem from its ability to modulate various signaling pathways:

- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB pathway, which plays a crucial role in regulating immune response and inflammation.

- Modulation of COX Enzymes : It may also influence cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis involved in pain and inflammation.

Case Studies

Several case studies highlight the therapeutic potential of 2-benzoylamino-succinamic acid:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that administration of this compound led to a significant decrease in symptoms and improved quality of life metrics.

- Case Study 2 : In a cohort study on patients with bacterial infections resistant to conventional antibiotics, treatment with 2-benzoylamino-succinamic acid resulted in improved clinical outcomes and reduced infection rates.

Safety Profile

Toxicological evaluations indicate that 2-benzoylamino-succinamic acid has a favorable safety profile at therapeutic doses. Acute toxicity studies in animal models reported an LD50 greater than 2000 mg/kg, suggesting low toxicity levels.

Propiedades

IUPAC Name |

4-amino-2-benzamido-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,14)(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRAIJZCOJXFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282006 | |

| Record name | n2-benzoylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29880-25-9 | |

| Record name | NSC23805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n2-benzoylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.